molecular formula C10H12BrClFN B1447499 N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl CAS No. 1400645-37-5

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl

Cat. No. B1447499
CAS RN: 1400645-37-5
M. Wt: 280.56 g/mol
InChI Key: HYVXBAWWNFETKX-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl is a chemical compound with the molecular formula C10H12BrClFN . It is used in organic building blocks, particularly in the categories of aryls, amines, bromides, and fluorinated building blocks .


Molecular Structure Analysis

The molecular structure of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl is represented by the InChI code 1S/C10H12BrClFN . The compound has a molecular weight of 280.564 Da .


Physical And Chemical Properties Analysis

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl has a molecular weight of 280.57 . The compound’s specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

A study on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the challenges and advancements in synthesizing bromo-fluorinated compounds. This research demonstrates a practical method for the synthesis of bromo-fluorinated biphenyls, which are valuable in various pharmaceutical applications. The methodology could provide a framework for synthesizing compounds with similar structural features to N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl, indicating its potential utility in medicinal chemistry and pharmaceutical research (Qiu et al., 2009).

Environmental and Health Impact Studies

Research on brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, offers insights into the environmental presence and impact of brominated compounds. This area of study may indirectly relate to the environmental and health safety assessments necessary for the research and development of new chemical entities, including N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl. Such assessments are crucial for understanding the potential ecological and human health impacts of new compounds (Zuiderveen et al., 2020).

Drug Development and Pharmacology

The development of novel psychoactive substances and their pharmacokinetic, pharmacodynamic, and toxicological profiles is a significant area of research in pharmacology. Studies focusing on the synthesis, mechanism of action, and health risks associated with new psychoactive substances can provide a foundation for understanding the pharmacological and toxicological aspects of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl. Such research is vital for identifying therapeutic potentials and safety concerns associated with new chemical entities (Sharma et al., 2018).

Safety And Hazards

The safety data sheet for N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl indicates that it should only be used for research and development under the supervision of a technically qualified individual . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9;/h1-2,5,9,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVXBAWWNFETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl

CAS RN

1400645-37-5
Record name Benzenemethanamine, 4-bromo-N-cyclopropyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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